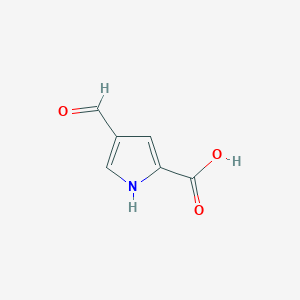
4-Formyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
4-Formyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole with a formyl group at the fourth position and a carboxylic acid group at the second position. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of more complex pyrrole derivatives.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, which could potentially be adapted for the synthesis of 4-Formyl-1H-pyrrole-2-carboxylic acid derivatives . Another method includes a four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols, which allows for the efficient preparation of complex molecules by forming multiple bonds and functional groups in a single step .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and is often analyzed using various spectroscopic techniques. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been characterized by FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis . Quantum chemical calculations can also provide insights into the thermodynamic parameters, vibrational analysis, and the formation of dimers through hydrogen bonding .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a range of chemical reactions. The decarboxylation of pyrrole-2-carboxylic acid, for example, is catalyzed by acids in strongly acidic solutions, leading to the formation of pyrrole and protonated carbonic acid . This reaction proceeds via an associative mechanism through the addition of water to the carboxyl group of the protonated reactant . Understanding these reaction mechanisms is crucial for manipulating the chemical properties of pyrrole derivatives for synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives like 4-Formyl-1H-pyrrole-2-carboxylic acid are influenced by their molecular structure. The presence of formyl and carboxylic acid groups can affect the compound's reactivity, boiling point, solubility, and stability. Theoretical calculations, such as those performed for ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, can predict properties like electrophilicity, indicating that the molecule is a strong electrophile . These properties are essential for determining the compound's suitability for various chemical reactions and its potential applications in organic synthesis.
Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application Summary: Pyrrole subunits, which include 4-Formyl-1H-pyrrole-2-carboxylic acid, have diverse applications in therapeutically active compounds .
- Methods of Application: While the specific methods of application for 4-Formyl-1H-pyrrole-2-carboxylic acid aren’t detailed, it’s generally used as a building block in the synthesis of these compounds .
- Results or Outcomes: These compounds have been used in the development of various drugs, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
-
Scientific Field: Biochemistry
- Application Summary: Pyrrole-2-carboxaldehyde derivatives, which include 4-Formyl-1H-pyrrole-2-carboxylic acid, have been isolated from many natural sources, including fungi, plants, and microorganisms . One well-known derivative is pyrraline, a diabetes molecular marker .
- Methods of Application: These derivatives are produced after sequential reactions in vivo . They can also be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- Results or Outcomes: Observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
-
Scientific Field: Organic Synthesis
- Application Summary: 4-Formyl-1H-pyrrole-2-carboxylic acid is often used as a raw material and intermediate in organic synthesis .
- Methods of Application: The specific methods of application for this compound in organic synthesis are not detailed, but it’s generally used as a building block in the synthesis of more complex organic compounds .
- Results or Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .
-
Scientific Field: Agrochemicals
- Application Summary: Pyrrole derivatives, including 4-Formyl-1H-pyrrole-2-carboxylic acid, are used in the synthesis of agrochemicals .
- Methods of Application: These compounds are typically used as intermediates in the synthesis of various agrochemicals .
- Results or Outcomes: The specific outcomes can vary, but these compounds are generally used to produce agrochemicals with improved efficacy and safety profiles .
-
Scientific Field: Dye Manufacturing
- Application Summary: Pyrrole derivatives are used in the manufacture of dyes .
- Methods of Application: These compounds are used as intermediates in the synthesis of various dyes .
- Results or Outcomes: The specific outcomes can vary, but these compounds are generally used to produce dyes with improved colorfastness and brightness .
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- Methods of Application: The specific methods of application for this compound in pharmaceutical chemistry are not detailed, but it’s generally used as a building block in the synthesis of more complex organic compounds .
- Results or Outcomes: The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Propriétés
IUPAC Name |
4-formyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(6(9)10)7-2-4/h1-3,7H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQGTSFYIOGZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549263 | |
| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
7126-53-6 | |
| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


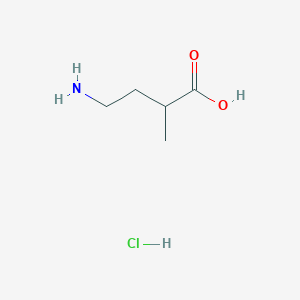


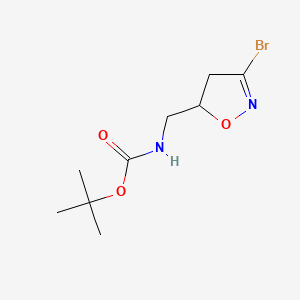
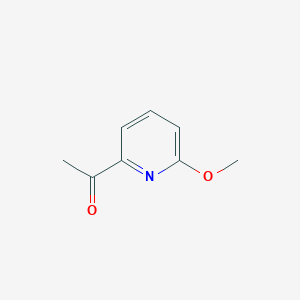
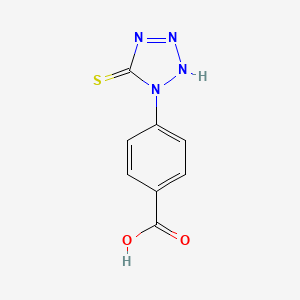
![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

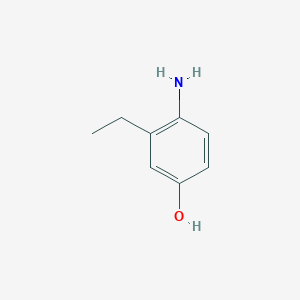
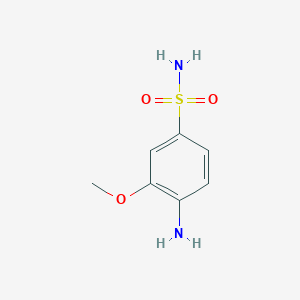
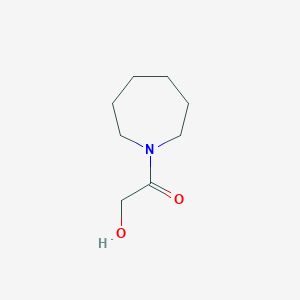
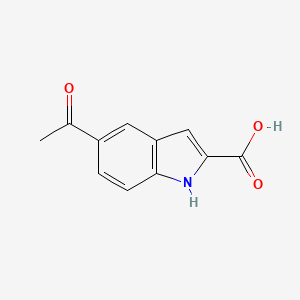
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)